(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
The compound contains several functional groups including a benzo[d]thiazole, piperidine, and a 1,4-dioxin ring. Benzo[d]thiazole is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities . Piperidine is a common motif in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions . The 1,4-dioxin ring is a heterocyclic compound that is often used as a building block in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the benzo[d]thiazole could potentially undergo electrophilic substitution reactions, while the piperidine could participate in reactions as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of a piperidine could increase the basicity of the compound .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of new compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of amide derivatives with potential antimicrobial activity. This research highlights the compound's role in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Antiproliferative Activity
Prasad et al. (2018) synthesized a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, highlighting its potential in cancer research (Prasad et al., 2018).
Development of Selective Estrogen Receptor Modulators
Palkowitz et al. (1997) explored the development of selective estrogen receptor modulators (SERMs), which have estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This research provides insights into the therapeutic applications of such compounds in hormonal therapies (Palkowitz et al., 1997).
Studies on Thermal, Optical, and Structural Properties
Karthik et al. (2021) conducted thermal, optical, and structural studies on a related compound, providing insights into its physical and chemical properties. This research is crucial for understanding the compound's stability and potential applications in various fields (Karthik et al., 2021).
Anti-Mycobacterial Chemotypes Research
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study on structurally diverse benzo[d]thiazole-2-carboxamides provided valuable insights into developing new treatments for tuberculosis (Pancholia et al., 2016).
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-20(18-13-25-16-6-2-3-7-17(16)27-18)23-11-9-14(10-12-23)26-21-22-15-5-1-4-8-19(15)28-21/h1-8,14,18H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQZUACSYMMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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